molecular formula C8H9NaO5 B10799252 Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B10799252
M. Wt: 208.14 g/mol
InChI Key: KZPNUWRDSBFEFS-UHFFFAOYSA-M
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Description

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as Sodium Demethylcantharidate, is an organic compound with the molecular formula C8H11NaO5. This compound is a white crystalline powder that is soluble in water and alcohols. It is derived from the oxidation of cantharidin, a natural toxin produced by blister beetles.

Preparation Methods

Chemical Reactions Analysis

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and disrupting cellular processes. For example, it can inhibit protein phosphatases, leading to the modulation of signal transduction pathways . This inhibition can result in various biological effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific structure and properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H9NaO5

Molecular Weight

208.14 g/mol

IUPAC Name

sodium;3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

KZPNUWRDSBFEFS-UHFFFAOYSA-M

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

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